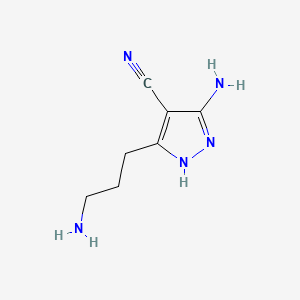
2-溴-1-(4-环己基苯基)乙酮
描述
2-Bromo-1-(4-cyclohexylphenyl)ethanone is a brominated organic compound that is structurally related to various other brominated acetophenones. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the potential characteristics of 2-Bromo-1-(4-cyclohexylphenyl)ethanone.
Synthesis Analysis
The synthesis of brominated acetophenones typically involves bromination reactions where bromine acts as the brominating reagent. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone was synthesized using Br2, achieving a yield of 64.7% with a purity of 90.2% . Similarly, other related compounds have been synthesized through various methods, including halogen-exchange reactions , and multi-step procedures involving resolution of intermediates and crystallization . These methods suggest that the synthesis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone could also be achieved through analogous strategies.
Molecular Structure Analysis
The molecular structure of brominated acetophenones can be elucidated using techniques such as X-ray crystallography , and optimized using computational methods like DFT calculations . The geometrical parameters obtained from these studies are often in agreement with experimental data, providing a reliable depiction of the molecule's structure. For 2-Bromo-1-(4-cyclohexylphenyl)ethanone, similar analytical techniques could be employed to determine its precise molecular geometry.
Chemical Reactions Analysis
Brominated acetophenones can undergo various chemical reactions. For example, they can participate in isomerization reactions, as seen with 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, which partially isomerized in solution . Esterification reactions have also been reported, indicating the potential reactivity of the carbonyl group in these molecules . These findings suggest that 2-Bromo-1-(4-cyclohexylphenyl)ethanone could similarly engage in a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetophenones can be inferred from their molecular structure and reactivity. The presence of bromine atoms significantly influences the compound's reactivity and physical properties, such as solubility and melting point. The molecular electrostatic potential analysis indicates regions of negative and positive charge distribution within the molecule, which can affect its intermolecular interactions and reactivity . Additionally, the first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics .
科学研究应用
合成改进和中间角色
2-溴-1-(4-环己基苯基)乙酮在各种合成过程中扮演着关键的中间角色。例如,李玉峰(2013)展示了其在合成橙皮碱中的应用,实现了64.7%的产率和90.2%的纯度(Li Yu-feng, 2013)。这突显了它在生物活性化合物合成中的重要性。
参与香豆素类似物合成
该化合物已被用于合成α,β-不饱和酮,即香豆素类似物。Curti,Gellis和Vanelle(2007)展示了利用α-溴酮进行电子转移链反应,包括2-溴-1-(4-硝基苯基)乙酮,通过S(RN)1机制形成这些酮(Curti, Gellis, & Vanelle, 2007)。这表明了它在构建复杂有机结构中的实用性。
氢键模式研究
该化合物的衍生物已被用于研究其氢键模式,如Balderson等人(2007)的研究所示。他们调查了相关溴苯化合物中的分子内和分子间氢键(Balderson, Fernandes, Michael, & Perry, 2007)。这些研究有助于理解分子间相互作用和晶体结构。
新颖的合成方法
已开发了涉及2-溴-1-(4-溴苯基)乙酮的新颖合成方法,如Shaabani,Soleimani和Sarvary(2008)所示。他们的工作导致高产率下完全取代亚胺内酯的高效生产(Shaabani, Soleimani, & Sarvary, 2008)。这凸显了该化合物在合成化学中的多功能性。
安全和危害
属性
IUPAC Name |
2-bromo-1-(4-cyclohexylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCBGXFQNHCVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373618 | |
| Record name | 2-Bromo-1-(4-cyclohexylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-cyclohexylphenyl)ethanone | |
CAS RN |
99433-28-0 | |
| Record name | 2-Bromo-1-(4-cyclohexylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99433-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)




